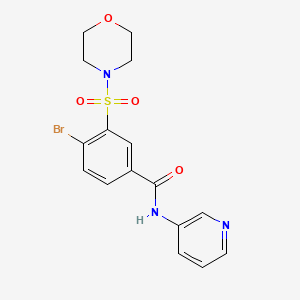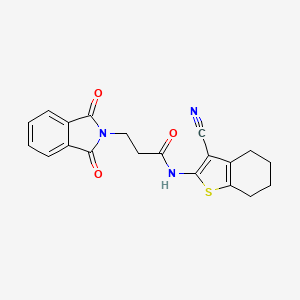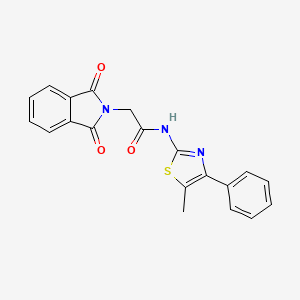
4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide
Vue d'ensemble
Description
4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide, also known as BMS-599626, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective and potent inhibitors of the human 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide involves the inhibition of the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. By inhibiting this enzyme, this compound can reduce the levels of cortisol, which is associated with insulin resistance, glucose intolerance, and other metabolic disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the reduction of cortisol levels, improvement in insulin sensitivity, and reduction in body weight and fat mass. The compound has also been shown to improve lipid profiles, reduce inflammation, and improve liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide in lab experiments is its selectivity and potency for the 11β-HSD1 enzyme. This allows for precise targeting of the enzyme and reduces the potential for off-target effects. However, one of the limitations of using this compound is its relatively low solubility, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide. One potential application is in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common metabolic disorder. This compound has been shown to improve liver function and reduce inflammation, which are key factors in the development of NAFLD. Another potential application is in the treatment of cancer, as cortisol has been shown to promote tumor growth and metastasis. By inhibiting the 11β-HSD1 enzyme, this compound may be able to reduce the levels of cortisol and inhibit tumor growth.
Applications De Recherche Scientifique
4-bromo-3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and metabolic syndrome. The compound has been shown to inhibit the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. By inhibiting this enzyme, this compound can reduce the levels of cortisol, which is associated with insulin resistance, glucose intolerance, and other metabolic disorders.
Propriétés
IUPAC Name |
4-bromo-3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-14-4-3-12(16(21)19-13-2-1-5-18-11-13)10-15(14)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWVWKIKEVAGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B3459775.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-benzimidazole](/img/structure/B3459782.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1-methyl-1H-benzimidazole](/img/structure/B3459790.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![8-quinolinyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3459823.png)

![3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)

![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3459863.png)
![4-methoxy-N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3459866.png)
![5-bromo-N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459871.png)